molecular formula C21H17FN2O2 B5817775 N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide

N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide

Cat. No.: B5817775
M. Wt: 348.4 g/mol
InChI Key: JHYVTVUWIOUKPT-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a fluorobenzoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-fluorobenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • N-benzyl-2-[(4-chlorobenzoyl)amino]benzamide
  • N-benzyl-2-[(4-methylbenzoyl)amino]benzamide
  • N-benzyl-2-[(4-nitrobenzoyl)amino]benzamide

Comparison: N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c22-17-12-10-16(11-13-17)20(25)24-19-9-5-4-8-18(19)21(26)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYVTVUWIOUKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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